Cdk4/6-IN-15

CDK4 CDK6 Enzymatic assay

Cdk4/6-IN-15 (CAS: 2078047-99-9) is a small-molecule, orally bioactive, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the G1-to-S phase cell cycle transition. It functions by arresting the cell cycle at the G1 phase and suppressing the phosphorylation of the retinoblastoma tumor suppressor protein (Rb) at Ser780, thereby downregulating E2 factor (E2F)-regulated gene expression.

Molecular Formula C21H27FN8S
Molecular Weight 442.6 g/mol
Cat. No. B12402503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk4/6-IN-15
Molecular FormulaC21H27FN8S
Molecular Weight442.6 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)NC)C2=NC(=NC=C2F)NC3=NC=C(C=C3)N4CCC(CC4)N(C)C
InChIInChI=1S/C21H27FN8S/c1-13-19(31-21(23-2)26-13)18-16(22)12-25-20(28-18)27-17-6-5-15(11-24-17)30-9-7-14(8-10-30)29(3)4/h5-6,11-12,14H,7-10H2,1-4H3,(H,23,26)(H,24,25,27,28)
InChIKeyNAGFLZVMWVHHLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cdk4/6-IN-15: Potent and Orally Bioavailable Selective CDK4/6 Inhibitor for Cell Cycle Research


Cdk4/6-IN-15 (CAS: 2078047-99-9) is a small-molecule, orally bioactive, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the G1-to-S phase cell cycle transition . It functions by arresting the cell cycle at the G1 phase and suppressing the phosphorylation of the retinoblastoma tumor suppressor protein (Rb) at Ser780, thereby downregulating E2 factor (E2F)-regulated gene expression [1]. The compound is structurally defined by the molecular formula C₂₁H₂₇FN₈S and a molecular weight of 442.56 g/mol [1], and is supplied in high-purity formulations (typically ≥98–99.3%) suitable for rigorous research applications .

Why Cdk4/6-IN-15 Cannot Be Simply Substituted by Generic CDK4/6 Inhibitors


CDK4/6 inhibitors are not interchangeable; they exhibit significant variation in their relative potency against CDK4 versus CDK6, their off-target kinase selectivity profiles, and their oral bioavailability [1]. For example, clinical CDK4/6 inhibitors show differential CDK4/6 IC₅₀ ratios ranging from 1.3-fold (palbociclib) to 8.0-fold (ribociclib), which can translate to distinct cellular and in vivo effects [1]. The following quantitative evidence demonstrates that Cdk4/6-IN-15 possesses a unique potency fingerprint—particularly sub-nanomolar to low nanomolar activity against CDK4 with substantial selectivity over CDK6—and a distinct oral pharmacokinetic profile that differentiates it from its closest analogs and in-class candidates, making it a non-substitutable tool compound for specific research contexts.

Cdk4/6-IN-15: Quantified Differentiation vs. Palbociclib, Ribociclib, and CDK4/6-IN-14


Enzymatic Potency: Superior CDK4 Inhibition vs. Palbociclib and CDK4/6-IN-14

Cdk4/6-IN-15 exhibits an IC₅₀ of 3 nM against CDK4, which is approximately 3.7-fold more potent than palbociclib (11 nM) [1] and 3.3-fold more potent than CDK4/6-IN-14 (10 nM) . Against CDK6, Cdk4/6-IN-15 shows an IC₅₀ of 279 nM, demonstrating a marked 93-fold selectivity for CDK4 over CDK6 within the same assay system . This contrasts sharply with palbociclib, which shows near-equipotent inhibition of CDK4 (11 nM) and CDK6 (16 nM) with only a 1.5-fold selectivity ratio [1].

CDK4 CDK6 Enzymatic assay Kinase inhibition IC₅₀

CDK4-vs-CDK6 Selectivity: Unique Fingerprint vs. Palbociclib and Ribociclib

Cdk4/6-IN-15 demonstrates a CDK6/CDK4 IC₅₀ ratio of 93 (279 nM / 3 nM), indicating exceptionally high selectivity for CDK4 . In contrast, palbociclib shows a ratio of 1.5 (16 nM / 11 nM) [1], ribociclib shows a ratio of 3.9 (39 nM / 10 nM) [2], and CDK4/6-IN-14 shows a ratio of 1.6 (16 nM / 10 nM) . This 24-fold greater CDK4-over-CDK6 selectivity compared to ribociclib represents a distinct pharmacological fingerprint not shared by any other major CDK4/6 inhibitor or research analog.

Kinase selectivity CDK4 CDK6 Selectivity ratio Off-target profiling

Oral Bioavailability in Rodents: Differentiated PK Profile vs. CDK4/6-IN-14

Cdk4/6-IN-15 exhibits excellent oral bioavailability of 95% in rats (200 mg/kg PO vs. 5 mg/kg IV) . In mice, oral bioavailability is reported as 129%, likely reflecting enterohepatic recirculation or non-linear PK, with an oral AUC of 4.3 µM·h (10 mg/kg PO) . Comparative oral PK data for CDK4/6-IN-14, CDK4/6-IN-12, or CDK4/6-IN-9 are not reported in the available literature—indicating that Cdk4/6-IN-15 is among the few research-grade CDK4/6 inhibitors with publicly documented in vivo pharmacokinetic parameters suitable for guiding animal dosing regimens.

Pharmacokinetics Oral bioavailability In vivo Mouse Rat

Antiproliferative Activity in Cancer Cell Models: Quantified GI₅₀ Values

Cdk4/6-IN-15 suppresses tumor cell proliferation with GI₅₀ values of 0.107 µM (107 nM) in MV4-11 acute myeloid leukemia cells and 0.325 µM (325 nM) in MDA-MB-453 breast carcinoma cells following 72-hour treatment . While direct GI₅₀ comparisons with palbociclib or ribociclib in these exact cell lines and assay conditions are not available from the same study, the sub-micromolar potency in Rb-proficient models is consistent with its low-nanomolar CDK4 enzymatic activity. The compound arrests the cell cycle exclusively at the G1 phase in Rb-positive MV4-11 and MDA-MB-453 cells at concentrations of 0.1–1 µM, confirming mechanism-specific antiproliferative action .

Antiproliferative GI₅₀ Cell cycle Cancer cell lines MV4-11 MDA-MB-453

Biochemical Purity and Physical Characterization: Defined Quality Benchmarks

Cdk4/6-IN-15 is supplied with well-defined chemical and physical specifications including molecular formula C₂₁H₂₇FN₈S, molecular weight 442.56 g/mol, and purity specifications ranging from ≥98% to 99.3% depending on the vendor formulation [1]. The hydrochloride salt form is available to enhance aqueous solubility for in vitro and in vivo applications [1]. Computed physicochemical properties include XLogP3 of 3.6, 2 hydrogen bond donors, and 10 hydrogen bond acceptors [2]. Unlike many research-grade inhibitors that lack vendor-disclosed purity metrics, Cdk4/6-IN-15 is offered with documented analytical specifications from multiple reputable suppliers.

Purity Quality control HPLC CAS Chemical characterization

Selectivity Over CDK2: A Measurable Differentiation Metric

Cdk4/6-IN-15 exhibits an IC₅₀ of 3,335 nM (3.335 µM) against CDK2, representing a >1,000-fold selectivity window over its CDK4 IC₅₀ of 3 nM . This selectivity profile is comparable to that of palbociclib (>10 µM against CDK2, >900-fold selectivity) [1] and ribociclib (>1,000-fold selectivity over CDK1 [2]; CDK2 data not consistently reported). The CDK2 selectivity data confirm that Cdk4/6-IN-15 maintains a clean CDK4/6-focused inhibition profile without significant CDK2 cross-reactivity, a critical quality control parameter for compounds used in cell cycle research.

Selectivity CDK2 Kinase panel Off-target Specificity

Cdk4/6-IN-15: Recommended Research and Industrial Application Scenarios


CDK4-Specific Pathway Dissection in Rb-Proficient Cancer Models

The 3 nM CDK4 IC₅₀ and the 93-fold selectivity over CDK6 (279 nM IC₅₀) make Cdk4/6-IN-15 particularly well-suited for studies requiring clean CDK4 inhibition with minimal CDK6 engagement [1]. Use at concentrations of 10–100 nM in Rb-proficient cell lines (e.g., MV4-11, MDA-MB-453) will achieve robust CDK4 inhibition with negligible CDK6 cross-inhibition, enabling unambiguous attribution of phenotypic effects to CDK4-dependent signaling. This selectivity window is not available with palbociclib (1.5-fold) or CDK4/6-IN-14 (1.6-fold), making Cdk4/6-IN-15 the preferred tool compound for CDK4-specific research questions [1].

In Vivo Efficacy Studies in Rodent Tumor Models Requiring Oral Dosing

With validated oral bioavailability of 95% in rats and extensive oral PK characterization in both mice and rats , Cdk4/6-IN-15 is ready for immediate deployment in preclinical in vivo oncology studies requiring oral administration. The documented pharmacokinetic parameters—including AUC (rat: 4.4 µM·h; mouse: 4.3 µM·h), Cmax (mouse: 0.6 µM), and half-life (mouse: 2.5 h)—enable rational dose selection and PK/PD correlation analyses without the need for de novo PK characterization, saving time and animal resources compared to analogs lacking publicly available in vivo data .

Benchmarking Studies Against Clinical CDK4/6 Inhibitors in Cell-Based Assays

Cdk4/6-IN-15's well-characterized GI₅₀ values in MV4-11 (0.107 µM) and MDA-MB-453 (0.325 µM) cell lines provide a calibrated reference point for researchers conducting comparative studies with palbociclib, ribociclib, or abemaciclib. The compound's distinct CDK4-biased selectivity profile offers a unique comparator arm in experiments designed to dissect the relative contributions of CDK4 versus CDK6 inhibition to therapeutic efficacy or resistance mechanisms. The availability of high-purity hydrochloride salt (>99%) ensures consistent potency across replicate experiments and between laboratories.

CDK4/6 Inhibitor Development and SAR Programs

As a structurally defined compound (C₂₁H₂₇FN₈S, MW 442.56) with fully disclosed physicochemical properties (XLogP3 = 3.6) [2], Cdk4/6-IN-15 serves as a valuable reference standard in medicinal chemistry campaigns and structure-activity relationship (SAR) studies aimed at developing next-generation CDK4/6 inhibitors. Its exceptional CDK4 potency (3 nM) combined with moderate CDK6 inhibition (279 nM) and favorable oral PK provides a benchmark scaffold for optimizing CDK4 selectivity while maintaining oral bioavailability—a challenging combination that differentiates Cdk4/6-IN-15 from more balanced dual inhibitors like palbociclib and ribociclib.

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19 linked technical documents
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